molecular formula C10H7ClN4 B11804738 2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile

2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B11804738
M. Wt: 218.64 g/mol
InChI Key: SUUQAGRZCZEFQH-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a chloro-methylphenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methylphenylhydrazine with ethyl cyanoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) can facilitate cyclization reactions in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation or reduction can lead to different oxidation states of the triazole ring.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. The triazole ring and the chloro-methylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylphenyl isocyanate: Another compound with a similar chloro-methylphenyl group but different functional groups.

    N-(3-Chloro-4-methylphenyl)-2-methylpentanamide: Shares the chloro-methylphenyl moiety but has a different core structure.

Uniqueness

2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to the presence of the triazole ring and the carbonitrile group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H7ClN4

Molecular Weight

218.64 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)triazole-4-carbonitrile

InChI

InChI=1S/C10H7ClN4/c1-7-2-3-9(4-10(7)11)15-13-6-8(5-12)14-15/h2-4,6H,1H3

InChI Key

SUUQAGRZCZEFQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=CC(=N2)C#N)Cl

Origin of Product

United States

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